molecular formula C5H7IN2S B8354780 4-Ethyl-5-iodo-thiazol-2-ylamine

4-Ethyl-5-iodo-thiazol-2-ylamine

Cat. No.: B8354780
M. Wt: 254.09 g/mol
InChI Key: KLINPHMTXWBIOU-UHFFFAOYSA-N
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Description

4-Ethyl-5-iodo-thiazol-2-ylamine is a thiazole derivative characterized by an ethyl group at position 4 and an iodine atom at position 5 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C5H7IN2S

Molecular Weight

254.09 g/mol

IUPAC Name

4-ethyl-5-iodo-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7IN2S/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3,(H2,7,8)

InChI Key

KLINPHMTXWBIOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Properties

Substituent Effects:
  • Iodo (C5): A heavy halogen atom contributing to molecular weight (MW ≈ 283–310 g/mol) and enabling halogen bonding with biological targets.
  • 4-Methyl-2-phenylthiazole derivatives (e.g., compounds from ):

    • Methyl (C4) : Smaller alkyl group, leading to lower lipophilicity.
    • Phenyl (C2) : Aromatic ring enables π-π stacking interactions but may reduce solubility. IC50 values for anticancer activity (HepG-2) range from 1.61–1.98 μg/mL, suggesting moderate potency .
  • 5-(Aminomethyl)-4-methyl-thiazol-2-amine (): Aminomethyl (C5): Polar functional group enhances water solubility and hydrogen-bonding capacity. Methyl (C4): Minimal steric hindrance compared to ethyl or iodine .
  • 5-Ethyl-4-thiophen-2-yl-thiazol-2-amine ():

    • Thiophene (C4) : Aromatic heterocycle with sulfur, enabling π-π interactions and moderate electron-donating effects.
    • Ethyl (C5) : Balances lipophilicity without the steric/electronic impact of iodine .

Key SAR Observations :

  • Halogen Substitution : Iodo groups (as in the target compound) may improve target affinity through halogen bonding but could increase toxicity risks.
  • Aromatic vs. Halogen Substituents : Phenyl/thiophene rings () favor π-π interactions, while iodine offers unique electronic properties .

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